molecular formula C10H16O B13302379 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13302379
M. Wt: 152.23 g/mol
InChI Key: ZUANYTLDOWSZCQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with two methyl groups and a propynyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol can be synthesized through various methods. One common approach involves the addition of a propynyl group to a cyclopentane derivative. For example, the reaction of 1,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Thionyl chloride, pyridine, and dichloromethane.

Major Products Formed

    Oxidation: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentanone.

    Reduction: 1,2-Dimethyl-2-(prop-2-en-1-yl)cyclopentan-1-ol or 1,2-Dimethyl-2-(propyl)cyclopentan-1-ol.

    Substitution: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentyl chloride.

Scientific Research Applications

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is unique due to its combination of alkyne and alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,2-dimethyl-2-prop-2-ynylcyclopentan-1-ol

InChI

InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h1,11H,5-8H2,2-3H3

InChI Key

ZUANYTLDOWSZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)CC#C

Origin of Product

United States

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